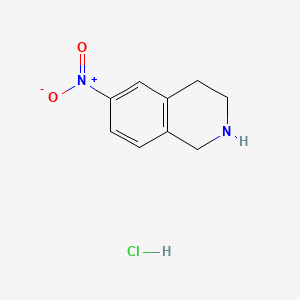

6-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-nitro-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2.ClH/c12-11(13)9-2-1-8-6-10-4-3-7(8)5-9;/h1-2,5,10H,3-4,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUFVUSRESXWUGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=C(C=C2)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

6-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride: A Technical Guide to its Synthesis, Properties, and Applications

Abstract: This document provides a comprehensive technical overview of 6-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride, a key intermediate in pharmaceutical research and drug development. It details the compound's chemical and physical properties, outlines a representative synthetic protocol, and explores its applications, particularly in the field of neuropharmacology. This guide is intended for researchers, medicinal chemists, and professionals in drug development who utilize substituted tetrahydroisoquinoline scaffolds for creating novel therapeutic agents.

Chemical and Physical Properties

This compound is a stable, crystalline solid at room temperature.[1] Its structural features, particularly the nitro group on the aromatic ring, make it a versatile building block for further chemical modifications in medicinal chemistry.[1] The hydrochloride salt form enhances its stability and handling characteristics for laboratory applications.

Quantitative data and key identifiers for the compound are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 6-nitro-1,2,3,4-tetrahydroisoquinoline;hydrochloride | [2] |

| CAS Number | 174648-98-7 | [1] |

| Molecular Formula | C₉H₁₀N₂O₂·HCl | [1] |

| Molecular Weight | 214.65 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [1] |

| Purity | ≥ 99% (HPLC) | [1] |

| Storage Conditions | Store at 0 - 8 °C under inert gas (Nitrogen or Argon) | [1][3][4] |

| Predicted Boiling Point | 319.6±42.0 °C | [4] |

| Predicted pKa | 8.44±0.20 | [4] |

| Predicted Density | 1.236±0.06 g/cm³ | [4] |

| SMILES | C1CNCC2=C1C=C(C=C2)--INVALID-LINK--[O-].Cl | [2] |

| InChIKey | NUFVUSRESXWUGA-UHFFFAOYSA-N | [2] |

Synthesis of this compound

The primary route for the synthesis of 6-Nitro-1,2,3,4-tetrahydroisoquinoline is the electrophilic aromatic substitution (nitration) of the parent compound, 1,2,3,4-tetrahydroisoquinoline. In this reaction, the aromatic ring of the tetrahydroisoquinoline nucleus is attacked by a nitronium ion (NO₂⁺), which is typically generated in situ from a mixture of concentrated nitric acid and sulfuric acid.

The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the formation of the highly electrophilic nitronium ion. The secondary amine in the tetrahydroisoquinoline ring is a moderately activating group, but under the strong acidic conditions required for nitration, it exists in its protonated form (an ammonium ion), which is strongly deactivating. However, the benzene ring remains sufficiently nucleophilic to react. The nitration occurs preferentially at the 6- and 8-positions. Achieving high regioselectivity for the 6-position can be a challenge and may depend on precise control of reaction conditions or the use of N-protecting groups.[5][6]

Following the nitration, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Experimental Protocol (Representative)

This protocol describes a representative method for the synthesis of this compound based on standard electrophilic nitration procedures.[7]

Materials:

-

1,2,3,4-Tetrahydroisoquinoline

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice (from deionized water)

-

Sodium Hydroxide (NaOH) pellets or concentrated solution

-

Dichloromethane (DCM) or Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Hydrochloric Acid solution (e.g., 2M in diethyl ether or isopropanol)

-

Deionized Water

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid. Cool the flask in an ice-salt bath to maintain a temperature between 0 and 5 °C.

-

Substrate Addition: Slowly add 1,2,3,4-tetrahydroisoquinoline dropwise to the cold, stirring sulfuric acid. Ensure the temperature does not rise above 10 °C during the addition.

-

Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to a pre-chilled portion of concentrated sulfuric acid. Keep this mixture cold in an ice bath.

-

Nitration: Add the cold nitrating mixture dropwise from the dropping funnel to the solution of tetrahydroisoquinoline in sulfuric acid. The rate of addition must be carefully controlled to keep the internal reaction temperature between 0 and 5 °C.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) by periodically taking a small aliquot, quenching it in ice/base, extracting with an organic solvent, and spotting on a TLC plate.

-

Quenching: Once the reaction is deemed complete, pour the reaction mixture slowly and carefully onto a large amount of crushed ice with vigorous stirring. This step is highly exothermic and must be performed with caution in a fume hood.

-

Basification and Extraction: Neutralize the acidic aqueous solution by slowly adding a concentrated sodium hydroxide solution or pellets until the pH is basic (pH > 10). This will precipitate the crude product (the free base). Extract the product from the aqueous layer three times with an organic solvent like dichloromethane or ethyl acetate.

-

Drying and Filtration: Combine the organic extracts and dry them over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and wash it with a small amount of fresh solvent.

-

Solvent Removal: Remove the solvent from the combined filtrate under reduced pressure using a rotary evaporator to yield the crude 6-Nitro-1,2,3,4-tetrahydroisoquinoline as an oil or solid.

-

Purification (Optional): The crude product can be purified by column chromatography on silica gel if necessary to separate it from other isomers.

-

Hydrochloride Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol). Slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether) with stirring. The hydrochloride salt will precipitate out of the solution.

-

Isolation: Collect the precipitated solid by vacuum filtration, wash it with a small amount of cold diethyl ether, and dry it under vacuum to yield the final product, this compound.

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient itself but serves as a crucial intermediate in the synthesis of more complex bioactive molecules.[1] The tetrahydroisoquinoline (THIQ) core is a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide range of biological activities.[8][9]

Key Application Areas:

-

Neuropharmacology: This compound is a valuable starting material for developing agents targeting the central nervous system.[1] Its ability to potentially cross the blood-brain barrier makes its derivatives candidates for treating neurological and mental health disorders like depression and anxiety.[1]

-

Enzyme Inhibition: The THIQ framework is used to design inhibitors for various enzymes. The nitro group on this specific intermediate can be readily reduced to an amine, which then serves as a chemical handle for further elaboration to build molecules that can fit into the active sites of target enzymes.[1]

-

Intermediate for Bioactive Molecules: It is used in the preparation of various compounds, including (isoquinolinylsulfonyl)benzoic acids.[10] The nitro group enhances the reactivity of the molecule, allowing for diverse chemical transformations essential in the drug discovery process.[1]

Conclusion

This compound is a compound of significant interest to the scientific and pharmaceutical research communities. Its well-defined properties and the reactivity afforded by its functional groups make it an indispensable building block for the synthesis of novel compounds. The synthetic route, primarily involving the regioselective nitration of tetrahydroisoquinoline, is a classic example of electrophilic aromatic substitution. The utility of this intermediate in developing potential therapeutics, especially in the area of neuroscience, underscores its importance in the ongoing quest for new and effective medicines.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C9H11ClN2O2 | CID 53407030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. 6-NITRO-1,2,3,4-TETRAHYDRO-ISOQUINOLINE CAS#: 186390-77-2 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. [PDF] Synthesis of 6‐Nitro‐1,2,3,4‐tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

- 10. 6-NITRO-1,2,3,4-TETRAHYDRO-ISOQUINOLINE HYDROCHLORIDE [chemicalbook.com]

A Comprehensive Technical Guide on the Characterization of 6-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed technical overview of 6-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride, a versatile compound with significant applications in pharmaceutical research and medicinal chemistry.[1] It serves as a key intermediate in the synthesis of various bioactive molecules, with its nitro group enhancing reactivity for diverse chemical transformations essential in drug discovery.[1] This guide consolidates critical data on its physicochemical properties, outlines detailed experimental protocols for its synthesis and analysis, and visualizes key workflows relevant to its characterization and application. The information presented is intended to support researchers in neuropharmacology, organic synthesis, and analytical chemistry.[1]

Physicochemical Properties

This compound is typically a white to off-white crystalline powder.[1] Its core characteristics are summarized below, compiled from various chemical suppliers and databases.

| Property | Value | Reference |

| CAS Number | 174648-98-7 | [1][2][3] |

| Molecular Formula | C₉H₁₀N₂O₂·HCl (or C₉H₁₁ClN₂O₂) | [1][3][4] |

| Molecular Weight | 214.65 g/mol | [1][2][3][4] |

| IUPAC Name | 6-nitro-1,2,3,4-tetrahydroisoquinoline;hydrochloride | [4] |

| Appearance | White to off-white crystalline powder; White to grey to brown solid | [1][2] |

| Purity | ≥ 99% (HPLC) or ≥ 95% | [1][2] |

| Synonyms | 1,2,3,4-tetrahydro-6-nitro-Isoquinoline Hydrochloride, 6-Nitro-THIQ HCl | [3] |

| Storage Conditions | 0 - 8 °C | [1] |

Synthesis and Analytical Protocols

The synthesis of 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffolds is commonly achieved through methods like the Pictet-Spengler condensation or Bischler-Napieralski reaction.[5][6][7] Subsequent nitration, typically using nitrating agents under acidic conditions, can introduce the nitro group onto the aromatic ring. The regioselectivity of this nitration is a critical aspect of the synthesis.[8]

General Synthetic Workflow

The logical flow for producing and verifying the title compound involves synthesis, purification, and comprehensive characterization.

Caption: Workflow from starting materials to final, characterized product.

Experimental Protocol: Purity Determination by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method to assess the purity of this compound.[1] The following is a representative protocol.

Objective: To determine the purity of the compound by quantifying the main peak area relative to the total peak area.

Instrumentation:

-

HPLC system with a UV or Photodiode Array (PDA) detector.

-

C18 reversed-phase analytical column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Data acquisition and processing software.

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic Acid or Trifluoroacetic Acid (TFA) (optional, as a mobile phase modifier)

-

This compound sample

Procedure:

-

Mobile Phase Preparation: Prepare a suitable mobile phase. A common starting point is a gradient mixture of water (A) and acetonitrile (B), both containing 0.1% formic acid to ensure good peak shape. For example, a gradient from 5% B to 95% B over 10-15 minutes.

-

Standard/Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., a small amount of the initial mobile phase) to a known concentration, typically around 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 5-10 µL.

-

Column Temperature: 30 °C.

-

Detection: UV detection at a wavelength of maximum absorbance (e.g., 254 nm).[9] A PDA detector can be used to scan a range of wavelengths.

-

-

Analysis: Inject the prepared sample. The retention time of the main peak is recorded. Purity is calculated as the percentage of the area of the main peak relative to the sum of the areas of all observed peaks.

Spectroscopic and Analytical Data

| Analysis Type | Expected Information |

| ¹H NMR | Provides information on the number, environment, and connectivity of protons. Expected signals would correspond to the aromatic protons (with splitting patterns influenced by the nitro group) and the aliphatic protons of the tetrahydroisoquinoline ring. |

| ¹³C NMR | Shows the number and types of carbon atoms. The carbon attached to the nitro group would be significantly downfield. |

| Mass Spectrometry (MS) | Determines the molecular weight of the free base (C₉H₁₀N₂O₂), which has an exact mass of approximately 178.07 Da.[11] High-resolution mass spectrometry (HRMS) would confirm the elemental composition.[9] |

| Infrared (IR) Spectroscopy | Identifies functional groups. Characteristic peaks would include N-H stretching for the secondary amine, aromatic C-H stretching, and strong asymmetric and symmetric stretches for the N-O bonds of the nitro group. |

Applications and Research Relevance

This compound is a valuable building block in several areas of chemical and pharmaceutical research. Its utility stems from the reactive nitro group and the core tetrahydroisoquinoline scaffold, which is present in many biologically active compounds.[6][12]

Caption: The central role and diverse applications of the title compound.

-

Pharmaceutical Development: The compound is a precursor for synthesizing novel pharmaceuticals.[1] The tetrahydroisoquinoline core is a privileged scaffold in medicinal chemistry, and the nitro group can be reduced to an amine, providing a handle for further functionalization.

-

Neuroscience Research: It is used to investigate potential neuroprotective properties and to develop agents targeting neurological disorders like depression and anxiety.[1] Its structure allows for potential interaction with neurotransmitter systems, and its ability to cross the blood-brain barrier is a key area of exploration.[1]

-

Organic Synthesis: As a versatile intermediate, it enables chemists to construct more complex molecules for drug discovery and material science.[1] For instance, it has been used in the preparation of (isoquinolinylsulfonyl)benzoic acids.[13]

-

Analytical Chemistry: It can be used as a reference standard in analytical methods to quantify related compounds in biological samples, which is crucial for pharmacokinetic and metabolic studies.[1]

Conclusion

This compound is a well-defined chemical entity whose characterization relies on a combination of standard physicochemical measurements and modern analytical techniques like HPLC. While comprehensive spectroscopic datasets are not widely published, its identity and purity are readily confirmed through established protocols. Its significance lies in its role as a versatile intermediate, enabling further research and development in medicinal chemistry, particularly in the pursuit of novel therapeutics for neurological disorders. This guide provides the foundational knowledge required for its effective use in a research setting.

References

- 1. chemimpex.com [chemimpex.com]

- 2. hindprakash.com [hindprakash.com]

- 3. scbt.com [scbt.com]

- 4. This compound | C9H11ClN2O2 | CID 53407030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 6. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tetrahydroisoquinoline synthesis [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. hrcak.srce.hr [hrcak.srce.hr]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. 6-Nitro-1,2,3,4-tetrahydroquinoline | C9H10N2O2 | CID 7064110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 13. 6-NITRO-1,2,3,4-TETRAHYDRO-ISOQUINOLINE HYDROCHLORIDE [chemicalbook.com]

The Neuropharmacological Profile of 6-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride: A Mechanistic Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a synthetic derivative of the tetrahydroisoquinoline (THIQ) scaffold, a core structure found in numerous bioactive compounds.[1] While direct and extensive research on the specific mechanism of action for the 6-nitro derivative is limited, this technical guide synthesizes available data on related THIQ compounds to propose a likely neuropharmacological profile. The primary hypothesized mechanisms of action are the inhibition of phenylethanolamine N-methyltransferase (PNMT) and neuroprotection via antioxidant and anti-excitotoxic pathways. This document provides a detailed overview of these mechanisms, relevant experimental protocols, and quantitative data from analogous compounds to guide future research and drug development efforts.

Introduction

Tetrahydroisoquinolines (THIQs) are a class of compounds with a broad spectrum of biological activities, making them a subject of significant interest in medicinal chemistry and neuropharmacology.[1] The parent compound, 1,2,3,4-tetrahydroisoquinoline, is structurally related to phenethylamine and amphetamine.[2] The introduction of a nitro group at the 6-position of the THIQ scaffold is a synthetic modification intended to modulate the molecule's electronic properties and potential biological activity.[3] this compound is recognized as a valuable intermediate in the synthesis of novel bioactive molecules and is utilized in research to probe enzyme activities and develop potential therapeutics for neurological disorders.[4] Its ability to cross the blood-brain barrier makes it a candidate for further investigation in conditions such as depression and anxiety.[3][4]

Hypothesized Mechanism of Action I: Inhibition of Phenylethanolamine N-Methyltransferase (PNMT)

A primary putative mechanism of action for this compound is the inhibition of phenylethanolamine N-methyltransferase (PNMT). PNMT is the terminal enzyme in the catecholamine biosynthetic pathway, responsible for the S-adenosyl-L-methionine (SAM)-dependent methylation of norepinephrine to epinephrine.[5][6][7] Inhibitors of PNMT are valuable tools for studying the roles of epinephrine in the central nervous system and have been explored as potential therapeutic agents.[5]

The PNMT Catalytic Cycle and Inhibition

The enzymatic reaction catalyzed by PNMT involves the transfer of a methyl group from SAM to the primary amine of norepinephrine.[7] Kinetic studies on human PNMT (hPNMT) have demonstrated that it follows an ordered sequential mechanism where SAM (referred to as AdoMet in some literature) binds first, followed by the substrate norepinephrine.[8]

Several tetrahydroisoquinoline derivatives have been identified as inhibitors of PNMT.[9] The mechanism of inhibition often involves the inhibitor binding to the active site, competing with either the substrate or the cofactor.

Below is a diagram illustrating the proposed PNMT catalytic cycle and the point of inhibition by THIQ analogs.

Quantitative Data for PNMT Inhibitors

| Compound | Inhibition Constant (Ki) | Cell-based IC50 | Reference |

| Second-generation TS analogue inhibitor | 1.2 nM | 81 nM | [6] |

| First-generation TS analogue inhibitor | 12.0 nM | Not reported | [5] |

*TS: Transition-State

Experimental Protocol: PNMT Inhibition Assay

A common method to determine the inhibitory potential of a compound against PNMT is a radiometric assay.

Objective: To determine the IC50 value of this compound for PNMT.

Materials:

-

Recombinant human PNMT

-

Norepinephrine hydrochloride

-

S-adenosyl-L-[methyl-³H]methionine ([³H]SAM)

-

Inhibitor stock solution (this compound in DMSO)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

Scintillation cocktail

-

Microplate and scintillation counter

Procedure:

-

Prepare serial dilutions of the inhibitor in the assay buffer.

-

In a microplate, add the assay buffer, a fixed concentration of norepinephrine, and the various concentrations of the inhibitor.

-

Initiate the reaction by adding a mixture of PNMT and [³H]SAM.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

-

Terminate the reaction by adding a stop solution (e.g., a borate buffer, pH 10).

-

Extract the radiolabeled product (epinephrine) using an organic solvent (e.g., a mixture of isoamyl alcohol and toluene).

-

Transfer the organic layer to a scintillation vial containing the scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression analysis.

Hypothesized Mechanism of Action II: Neuroprotection

Various THIQ derivatives have demonstrated neuroprotective properties, suggesting that this compound may act through similar pathways.[10][11][12] The proposed neuroprotective mechanisms primarily involve the scavenging of free radicals and the inhibition of glutamate-induced excitotoxicity.[11]

Free Radical Scavenging

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive intermediates, is implicated in the pathogenesis of several neurodegenerative diseases.[13] Some THIQ derivatives have been shown to reduce free radicals, thereby potentially mitigating oxidative damage to neurons.[11][12] For instance, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) has been shown to suppress the induction of thiobarbituric acid-reactive substances (TBARS), an indicator of lipid peroxidation, induced by neurotoxins.[12]

Inhibition of Glutamate-Induced Excitotoxicity

Glutamate is the primary excitatory neurotransmitter in the central nervous system. However, excessive activation of glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, can lead to an influx of Ca²⁺, triggering a cascade of neurotoxic events, including mitochondrial dysfunction, increased ROS production, and apoptosis.[10][13] Studies have shown that certain neuroprotective THIQs, such as 1MeTIQ, can prevent glutamate-induced cell death and Ca²⁺ influx.[11] This effect is attributed to the antagonism of NMDA receptors, as confirmed by the inhibition of [³H]MK-801 binding.[11]

The diagram below outlines the proposed neuroprotective signaling pathways.

Experimental Protocol: Neuroprotection Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability. It can be used to evaluate the neuroprotective effect of a compound against an excitotoxic insult.

Objective: To determine if this compound can protect cultured neurons from glutamate-induced toxicity.

Materials:

-

Primary neuronal cell culture (e.g., cortical or hippocampal neurons)

-

Neurobasal medium and supplements

-

Glutamate solution

-

This compound

-

MTT reagent

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Plate primary neurons in 96-well plates and allow them to mature.

-

Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours).

-

Induce excitotoxicity by exposing the cells to a high concentration of glutamate for a defined duration (e.g., 15-30 minutes), except for the control group.

-

Remove the glutamate-containing medium and replace it with fresh medium containing the respective concentrations of the test compound.

-

Incubate the cells for 24 hours.

-

Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the control group and determine the protective effect of the compound.

Synthesis and Future Directions

This compound serves as a key building block in medicinal chemistry.[4][14] Its synthesis is a result of synthetic organic chemistry designed to modulate the electronic properties of the THIQ core.[3] The presence of the nitro group, a strong electron-withdrawing group, enhances the molecule's reactivity for further chemical transformations.[3][4] While the nitro group is a significant pharmacophore, its potential for in vivo reduction to reactive intermediates and associated toxicities must be considered in drug development.[3]

Future research should focus on empirically determining the inhibitory activity of this compound against PNMT and other relevant methyltransferases. Furthermore, its neuroprotective potential should be directly assessed in various in vitro and in vivo models of neurodegeneration. Structure-activity relationship (SAR) studies on derivatives of this compound could lead to the development of more potent and selective therapeutic agents for neurological disorders.

Conclusion

Based on the pharmacology of the broader tetrahydroisoquinoline class, this compound is hypothesized to act as an inhibitor of phenylethanolamine N-methyltransferase and as a neuroprotective agent through the attenuation of oxidative stress and glutamate-induced excitotoxicity. This whitepaper provides a foundational understanding of these potential mechanisms to guide further investigation into the therapeutic promise of this and related compounds. Direct experimental validation is crucial to confirm these hypotheses and fully elucidate the compound's mechanism of action.

References

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tetrahydroisoquinoline - Wikipedia [en.wikipedia.org]

- 3. 6-Nitro-1,2,3,4-tetrahydroisoquinoline | 186390-77-2 | Benchchem [benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Transition-State Analogues of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cell-Effective Transition-State Analogue of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phenylethanolamine N-methyltransferase - Wikipedia [en.wikipedia.org]

- 8. Kinetic and pH studies on human phenylethanolamine N-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. phenylethanolamine n-methyltransferase pnmt: Topics by Science.gov [science.gov]

- 10. A comprehensive review on the progress and challenges of tetrahydroisoquinoline derivatives as a promising therapeutic agent to treat Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of 1,2,3,4-tetrahydroisoquinoline derivatives on dopaminergic spontaneous discharge in substantia nigra neurons in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids [mdpi.com]

- 14. 6-NITRO-1,2,3,4-TETRAHYDRO-ISOQUINOLINE HYDROCHLORIDE [chemicalbook.com]

"physical and chemical properties of 6-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride"

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a key chemical intermediate with significant potential in pharmaceutical research and development. Its structure, featuring a tetrahydroisoquinoline core and a nitro functional group, makes it a versatile building block for the synthesis of a variety of more complex molecules. This guide provides a comprehensive overview of its physical and chemical properties, alongside available experimental data and methodologies. This compound is of particular interest to researchers in neuropharmacology and medicinal chemistry due to the established biological activity of the broader tetrahydroisoquinoline class of compounds.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. It is important to note that while some data is available from commercial suppliers and databases, experimentally determined values for properties such as melting point and solubility are not consistently reported in publicly available literature.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₁ClN₂O₂ | [1][2] |

| Molecular Weight | 214.65 g/mol | [1][2] |

| CAS Number | 174648-98-7 | [1][2] |

| Appearance | White to grey to brown solid/crystalline powder. | [3] |

| Purity | ≥95% to ≥99% (by HPLC) | [3] |

| Storage Conditions | Store at 0 - 8 °C. |

Experimental Protocols

Synthesis

The synthesis of this compound would typically involve the nitration of 1,2,3,4-tetrahydroisoquinoline followed by salt formation. The regioselectivity of the nitration is a critical step.

Conceptual Synthesis Workflow:

Figure 1: Conceptual workflow for the synthesis of this compound.

General Nitration Procedure (Adapted from similar reactions):

A thorough study on the regioselective nitration of N-protected tetrahydroquinolines provides a basis for a potential synthesis protocol.[4][5] The protection of the secondary amine of the tetrahydroisoquinoline starting material is crucial to direct the nitration to the 6-position.

-

Protection of the Amine: The nitrogen of 1,2,3,4-tetrahydroisoquinoline is first protected, for example, by acetylation.

-

Nitration: The N-protected tetrahydroisoquinoline is then subjected to nitration using a mixture of nitric acid and sulfuric acid at a controlled temperature.

-

Deprotection: The protecting group is subsequently removed.

-

Work-up and Purification: The reaction mixture is worked up, and the crude product is purified, typically by column chromatography.

-

Salt Formation: The purified 6-Nitro-1,2,3,4-tetrahydroisoquinoline free base is dissolved in a suitable solvent and treated with hydrochloric acid to precipitate the hydrochloride salt.

A general workflow for the work-up of aromatic nitration reactions involves quenching the reaction mixture in ice-water, followed by extraction and washing with a basic solution to remove residual acids.[6]

Analytical Methods

Standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) would be employed to assess the purity and confirm the identity of the compound.

High-Performance Liquid Chromatography (HPLC):

A reverse-phase HPLC method would be suitable for the analysis of this compound.

-

Column: A C18 or similar reverse-phase column.

-

Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with a small percentage of formic acid or phosphoric acid).[7] The selection of the mobile phase composition is critical for achieving good separation.[8]

-

Detection: UV detection at a wavelength where the nitroaromatic chromophore absorbs, typically around 254 nm.

Conceptual HPLC Analysis Workflow:

Figure 2: General workflow for HPLC analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Biological Activity and Potential Applications

Tetrahydroisoquinoline and its derivatives are known to exhibit a wide range of biological activities.[13][14] this compound is of interest in neuropharmacology and is considered a potential building block for drugs targeting neurological disorders.[15]

Potential Mechanism of Action:

The tetrahydroisoquinoline scaffold is known to interact with various receptors in the central nervous system. Some derivatives have been shown to act as serotonin reuptake inhibitors and histamine H3 antagonists.[16] The presence of the nitro group can significantly influence the electronic properties of the molecule and its binding affinity to biological targets. It is plausible that this compound or its derivatives could modulate neurotransmitter systems, such as the serotonergic and dopaminergic pathways, which are implicated in conditions like depression and anxiety.[17][18][19][20]

Logical Relationship of Potential Biological Activity:

Figure 3: Postulated relationship between the compound and its potential therapeutic application.

Conclusion

This compound is a compound with considerable promise for synthetic and medicinal chemistry. While a complete, experimentally verified dataset for all its physical and chemical properties is not yet publicly available, this guide provides a solid foundation based on existing knowledge of related compounds. Further research to fully characterize this molecule and explore its biological activities is warranted and could lead to the development of novel therapeutic agents. Researchers are encouraged to use the general methodologies outlined herein as a starting point for their own investigations.

References

- 1. scbt.com [scbt.com]

- 2. This compound | C9H11ClN2O2 | CID 53407030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. hindprakash.com [hindprakash.com]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] Synthesis of 6‐Nitro‐1,2,3,4‐tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration | Semantic Scholar [semanticscholar.org]

- 6. benchchem.com [benchchem.com]

- 7. Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 8. m.youtube.com [m.youtube.com]

- 9. web.pdx.edu [web.pdx.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. scs.illinois.edu [scs.illinois.edu]

- 12. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

- 13. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. chemimpex.com [chemimpex.com]

- 16. Novel tetrahydroisoquinolines are histamine H3 antagonists and serotonin reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Effects of 1,2,3,4-tetrahydroisoquinoline derivatives on dopaminergic spontaneous discharge in substantia nigra neurons in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 19. Role of Serotonin in Central Dopamine Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Pharmacologic mechanisms of serotonergic regulation of dopamine neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Analytical Profile of 6-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and analytical data for 6-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS RN: 174648-98-7).[1] Due to the limited availability of published, peer-reviewed spectroscopic data for this specific compound, this document outlines the expected analytical characteristics based on its chemical structure, alongside generalized experimental protocols for its characterization. This guide is intended to support researchers in the identification and quality control of this compound.

Chemical and Physical Properties

This compound is a derivative of tetrahydroisoquinoline, a core structure found in numerous natural products and pharmacologically active molecules.[2][3] The addition of a nitro group at the 6-position significantly influences its electronic properties and potential biological activity.

| Property | Value | Source |

| CAS Number | 174648-98-7 | [1] |

| Molecular Formula | C₉H₁₁ClN₂O₂ | [1][4] |

| Molecular Weight | 214.65 g/mol | [1][4] |

| Alternate Names | 1,2,3,4-tetrahydro-6-nitro-Isoquinoline Hydrochloride; 1,2,3,4-tetrahydro-6-nitroisoquinoline Monohydrochloride | [1] |

Expected Spectroscopic Data

¹H NMR Spectroscopy

The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show distinct signals corresponding to the aromatic and aliphatic protons. The hydrochloride salt form may lead to broader signals for protons near the nitrogen atom.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (C5-H) | ~8.0-8.2 | d | 1H |

| Aromatic (C7-H) | ~7.9-8.1 | dd | 1H |

| Aromatic (C8-H) | ~7.3-7.5 | d | 1H |

| Aliphatic (C1-H₂) | ~4.2-4.4 | t | 2H |

| Aliphatic (C3-H₂) | ~3.3-3.5 | t | 2H |

| Aliphatic (C4-H₂) | ~3.0-3.2 | t | 2H |

| Amine (N-H) | Broad signal, variable | s (broad) | 2H |

¹³C NMR Spectroscopy

The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum will provide information on the carbon framework of the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C6 (C-NO₂) | ~145-150 |

| Aromatic Quaternary (C4a, C8a) | ~130-140 |

| Aromatic CH (C5, C7, C8) | ~115-130 |

| Aliphatic (C1) | ~45-50 |

| Aliphatic (C3) | ~40-45 |

| Aliphatic (C4) | ~25-30 |

Mass Spectrometry

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern. For the hydrochloride salt, the base peak in the mass spectrum would correspond to the free base (6-Nitro-1,2,3,4-tetrahydroisoquinoline).

| Ion | Expected m/z |

| [M+H]⁺ (of free base) | ~179.08 |

| Molecular Ion (M⁺) of free base | ~178.07 |

Infrared (IR) Spectroscopy

The infrared (IR) spectrum reveals the presence of specific functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H stretch (amine salt) | 2400-2800 (broad) |

| Aromatic C-H stretch | 3000-3100 |

| Aliphatic C-H stretch | 2850-2960 |

| N-O stretch (nitro group) | 1500-1550 (asymmetric), 1300-1360 (symmetric) |

| Aromatic C=C stretch | 1450-1600 |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data described above. Instrument parameters should be optimized for the specific sample and equipment used.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds.

-

Reference the spectrum to the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: pulse angle 45-90°, longer acquisition and relaxation times may be necessary due to the lower natural abundance of ¹³C.

-

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

-

Data Acquisition:

-

Infuse the sample solution into the ion source.

-

Acquire data in positive ion mode to observe the protonated molecule of the free base.

-

Obtain a full scan mass spectrum over a relevant m/z range (e.g., 50-500).

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

For solid samples, the Attenuated Total Reflectance (ATR) technique is common. Place a small amount of the solid sample directly on the ATR crystal.

-

Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Collect the sample spectrum.

-

The data is typically presented as percent transmittance versus wavenumber (cm⁻¹).

-

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a chemical compound like this compound.

Caption: General workflow for synthesis and spectroscopic characterization.

References

An In-depth Technical Guide to CAS Number 174648-98-7: 6-Nitro-1,2,3,4-tetrahydroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known properties, potential synthesis methodologies, and likely biological activities of the compound identified by CAS number 174648-98-7, chemically known as 6-Nitro-1,2,3,4-tetrahydroisoquinoline. While direct experimental data for this specific compound is limited in publicly available literature, this document compiles information from supplier data and extrapolates potential characteristics and experimental protocols based on the well-studied class of tetrahydroisoquinoline derivatives.

Chemical and Physical Properties

6-Nitro-1,2,3,4-tetrahydroisoquinoline is a synthetic organic compound that belongs to the tetrahydroisoquinoline family. The presence of a nitro group on the aromatic ring is a key structural feature that influences its chemical reactivity and potential biological activity. The compound is often supplied as a hydrochloride salt to improve its stability and solubility.[1]

Table 1: Physicochemical Properties of 6-Nitro-1,2,3,4-tetrahydroisoquinoline

| Property | Value | Source |

| CAS Number | 174648-98-7 | [1] |

| Alternate CAS | 186390-77-2 | [2][3] |

| Molecular Formula | C₉H₁₀N₂O₂ | [2] |

| Molecular Weight | 178.19 g/mol | [2] |

| Appearance | Not specified in literature; likely a solid | N/A |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Topological Polar Surface Area | 57.9 Ų | [2] |

| Complexity | 202 | [2] |

| XLogP3 | 1.2 | [2] |

| Storage Conditions | Keep in dark place, Inert atmosphere, 2-8°C | [3] |

Table 2: Properties of 6-Nitro-1,2,3,4-tetrahydroisoquinoline Hydrochloride

| Property | Value | Source |

| CAS Number | 174648-98-7 | [1] |

| Molecular Formula | C₉H₁₁ClN₂O₂ | [1] |

| Molecular Weight | 214.65 g/mol | [1] |

Synthesis Methodologies

Pictet-Spengler Reaction

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to form the tetrahydroisoquinoline ring.[4][6][9] For the synthesis of the target compound, this would likely involve the reaction of 2-(3-nitrophenyl)ethanamine with formaldehyde.

References

- 1. scbt.com [scbt.com]

- 2. 6-Nitro-1,2,3,4-tetrahydroisoquinoline | C9H10N2O2 | CID 10702458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lab-chemicals.com [lab-chemicals.com]

- 4. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 6. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 7. Bischler-Napieralski Reaction [organic-chemistry.org]

- 8. grokipedia.com [grokipedia.com]

- 9. Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Structure Elucidation of 6-Nitro-1,2,3,4-tetrahydroisoquinoline Hydrochloride: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of 6-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride. Due to the limited availability of direct experimental data for this specific salt, this document synthesizes information from closely related analogs and established chemical principles to present a putative but well-supported structural characterization. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It covers the probable synthetic route, predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry), and expected crystallographic features. Detailed experimental protocols for the key analytical techniques are also provided to facilitate further investigation.

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities, including antitumor, antibacterial, and neurological effects. The introduction of a nitro group at the 6-position of the THIQ core is anticipated to modulate its electronic properties and biological activity, making 6-Nitro-1,2,3,4-tetrahydroisoquinoline a compound of significant interest for further investigation. Its hydrochloride salt form is typically prepared to enhance solubility and stability for pharmaceutical applications. This document outlines the methodologies and expected data for the complete structural confirmation of this target compound.

Synthesis and Preparation

The synthesis of this compound can be approached through a multi-step process involving the formation of the tetrahydroisoquinoline core, followed by nitration and subsequent salt formation.

Synthesis of the Tetrahydroisoquinoline Core

The construction of the 1,2,3,4-tetrahydroisoquinoline skeleton is commonly achieved via the Pictet-Spengler reaction or the Bischler-Napieralski reaction .[1][2]

-

Pictet-Spengler Reaction: This method involves the condensation of a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst to yield a tetrahydroisoquinoline.[1][3] For the synthesis of the parent 1,2,3,4-tetrahydroisoquinoline, phenethylamine and formaldehyde are the typical starting materials.[3]

-

Bischler-Napieralski Reaction: This reaction involves the cyclization of a β-arylethylamide using a dehydrating agent like phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃) to form a 3,4-dihydroisoquinoline, which is then reduced to the corresponding tetrahydroisoquinoline.[2][4]

Nitration of 1,2,3,4-tetrahydroisoquinoline

The introduction of a nitro group onto the aromatic ring of the tetrahydroisoquinoline core is a critical step. Based on studies of similar heterocyclic systems, direct nitration can be achieved using a mixture of nitric acid and sulfuric acid. The regioselectivity of the nitration is influenced by the reaction conditions and the presence of activating or deactivating groups on the aromatic ring. For the unprotected tetrahydroisoquinoline, nitration is expected to occur primarily at the 6- and 8-positions.

Formation of the Hydrochloride Salt

The final step involves the formation of the hydrochloride salt to improve the compound's handling and solubility. This is typically achieved by dissolving the free base in a suitable organic solvent (e.g., isopropanol, diethyl ether) and bubbling hydrogen chloride gas through the solution or by adding a solution of HCl in an organic solvent.[5]

Logical Workflow for Synthesis

Spectroscopic Data (Predicted)

As no published spectra for this compound are readily available, the following data are predicted based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0-8.2 | d | 1H | H-5 |

| ~7.9-8.1 | dd | 1H | H-7 |

| ~7.2-7.4 | d | 1H | H-8 |

| ~4.2-4.4 | s | 2H | H-1 |

| ~3.3-3.5 | t | 2H | H-3 |

| ~2.9-3.1 | t | 2H | H-4 |

| ~9.5-10.5 | br s | 2H | NH₂⁺ |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~147 | C-6 |

| ~140 | C-4a |

| ~135 | C-8a |

| ~128 | C-8 |

| ~122 | C-5 |

| ~120 | C-7 |

| ~45 | C-1 |

| ~42 | C-3 |

| ~28 | C-4 |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule. Data from the similar compound, 6-Nitro-1,2,3,4-tetrahydroquinoline, can be used as a reference.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200-2800 | Broad | N-H stretch (ammonium salt) |

| ~2900-3000 | Medium | C-H stretch (aliphatic) |

| ~1520 & ~1350 | Strong | N-O stretch (nitro group) |

| ~1600, ~1480 | Medium | C=C stretch (aromatic) |

Mass Spectrometry (MS)

The mass spectrum (electron ionization) would likely show the molecular ion of the free base.

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 178 | [M]⁺ (molecular ion of the free base) |

| 148 | [M - NO]⁺ |

| 132 | [M - NO₂]⁺ |

Crystallographic Data (Expected)

No crystal structure has been published for this compound. However, based on the known crystal structures of other tetrahydroisoquinoline salts, it is expected that the crystal lattice would be composed of the protonated 6-nitro-1,2,3,4-tetrahydroisoquinolinium cation and the chloride anion. The primary interaction holding the lattice together would be the ionic bond between the positively charged nitrogen atom and the negatively charged chloride ion. Hydrogen bonding between the N-H protons of the ammonium group and the chloride anion would also be a significant feature.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

-

Data Acquisition: Acquire ¹H and ¹³C spectra at room temperature. For unambiguous assignment, 2D NMR experiments such as COSY, HSQC, and HMBC should be performed.

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation: The sample can be analyzed as a KBr pellet or using an attenuated total reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source.

-

Sample Preparation: For EI, introduce a small amount of the solid sample directly. For ESI, dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) and infuse it into the ion source.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

X-ray Crystallography

-

Crystal Growth: Grow single crystals suitable for X-ray diffraction by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer with Mo Kα or Cu Kα radiation.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structural model against the collected diffraction data.

Biological Context and Potential Signaling Pathways

Tetrahydroisoquinoline derivatives have been reported to exhibit a wide array of pharmacological activities, including acting as enzyme inhibitors, antibacterial agents, and anticancer agents.[1][2] The introduction of a nitro group can significantly influence the biological properties of a molecule, often enhancing its activity. Nitroaromatic compounds are known to participate in various biological processes, sometimes acting as prodrugs that are activated under hypoxic conditions.

Given the structural similarity to other bioactive molecules, this compound could potentially interact with various biological targets. A hypothetical signaling pathway that could be investigated is its potential role as an inhibitor of specific kinases or other enzymes involved in cell proliferation or survival.

Conclusion

The structure of this compound can be confidently proposed based on established synthetic routes and the spectroscopic characteristics of analogous compounds. This technical guide provides a framework for its synthesis and detailed characterization. The predicted spectroscopic data and experimental protocols outlined herein serve as a valuable resource for researchers aiming to synthesize and validate the structure of this and related compounds. Further investigation into its biological activity is warranted to explore its potential as a therapeutic agent.

Experimental Workflow Diagram

References

6-Nitro-1,2,3,4-tetrahydroisoquinoline Hydrochloride: A Core Scaffold in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of bioactive molecules.[1] Its structural framework is a recurring motif in numerous alkaloids and pharmacologically active agents, making it a subject of significant interest in medicinal chemistry and drug discovery. The presence of the nitro group at the 6-position offers a reactive handle for further chemical modifications, enabling the generation of diverse molecular libraries for biological screening. This technical guide provides an overview of the available research on this compound and its analogs, focusing on its synthesis, potential pharmacological applications, and the broader context of the tetrahydroisoquinoline scaffold in drug development.

Synthesis of the Tetrahydroisoquinoline Scaffold

The synthesis of the 1,2,3,4-tetrahydroisoquinoline core is a well-established area of organic chemistry, with several named reactions being central to its construction. These methods can be adapted for the synthesis of this compound.

Key Synthetic Strategies:

-

Pictet-Spengler Reaction: This is a classic and widely used method for synthesizing tetrahydroisoquinolines.[2] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. For the synthesis of the target compound, a suitably substituted phenylethylamine would be the starting material.

-

Bischler-Napieralski Reaction: This reaction involves the cyclization of a β-phenylethylamide using a dehydrating agent, typically phosphorus oxychloride, to form a 3,4-dihydroisoquinoline intermediate. Subsequent reduction of this intermediate yields the desired 1,2,3,4-tetrahydroisoquinoline.

-

Pomeranz-Fritsch Reaction: This method provides a route to isoquinolines from benzaldehydes and aminoacetal, which can then be reduced to the tetrahydroisoquinoline derivative.

A general workflow for the synthesis of substituted tetrahydroisoquinolines often involves the strategic introduction of functional groups, such as the nitro group, either before or after the construction of the heterocyclic ring system. The choice of synthetic route can be influenced by the desired substitution pattern and the availability of starting materials.

Pharmacological Potential and Structure-Activity Relationships (SAR)

The 1,2,3,4-tetrahydroisoquinoline nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a variety of biological targets. Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities.[3] While specific quantitative data for this compound is scarce in publicly available literature, the known activities of its analogs provide valuable insights into its potential applications.

Table 1: Reported Biological Activities of Tetrahydroisoquinoline Analogs

| Biological Activity | Description | Reference |

| Anticonvulsant | Some 1-substituted-1,2,3,4-tetrahydroisoquinoline hydrochlorides have shown potent anticonvulsant activity. | [4] |

| Dopamine Receptor Blocking | 1,1-dialkyl-1,2,3,4-tetrahydroisoquinolines have been found to possess potent dopamine D2 receptor-blocking activity. | [4] |

| Anticancer | THIQ-based compounds, both natural and synthetic, have been investigated for their antitumor properties. | [2] |

| Antibacterial | Various THIQ analogs have been reported to exhibit antibacterial activity against pathogenic strains. | [2] |

| Antiviral | The THIQ scaffold has been explored for the development of antiviral agents. | [2] |

| Neuroprotective | The core structure is often utilized in the development of drugs targeting neurological disorders due to potential neuroprotective properties. | [1] |

The nitro group at the 6-position of the tetrahydroisoquinoline ring is an electron-withdrawing group. This can significantly influence the compound's electronic properties, lipophilicity, and metabolic stability, thereby modulating its pharmacological profile. Structure-activity relationship (SAR) studies on various THIQ analogs have shown that the nature and position of substituents on the aromatic ring and the nitrogen atom play a critical role in determining the biological activity and target selectivity.[3]

Experimental Protocols

Detailed experimental protocols specifically for the biological evaluation of this compound are not available in the reviewed literature. However, based on the reported activities of analogous compounds, standard pharmacological assays would be employed to assess its biological profile.

General Methodologies for Evaluating Pharmacological Activity:

-

Receptor Binding Assays: To determine the affinity of the compound for specific receptors (e.g., dopamine, serotonin, adrenergic receptors), radioligand binding assays are commonly used. These assays measure the displacement of a known radioactive ligand from the receptor by the test compound, allowing for the calculation of the inhibition constant (Ki).

-

Enzyme Inhibition Assays: If the compound is being investigated as an enzyme inhibitor (e.g., monoamine oxidase), in vitro assays using purified enzymes and specific substrates would be conducted to determine the half-maximal inhibitory concentration (IC50).

-

Cell-Based Assays: To assess the functional activity of the compound, cell lines expressing the target of interest are utilized. Assays can measure downstream signaling events, such as changes in second messenger levels (e.g., cAMP) or reporter gene expression.

-

In Vivo Models: To evaluate the in vivo efficacy and pharmacokinetic properties of the compound, various animal models of disease (e.g., seizure models, models of neurodegenerative diseases) would be employed.

Signaling Pathways

Given the lack of specific research on the mechanism of action of this compound, a definitive signaling pathway cannot be depicted. However, based on the known activities of related tetrahydroisoquinolines that interact with G-protein coupled receptors (GPCRs) like dopamine receptors, a hypothetical signaling cascade can be illustrated.

For instance, if a derivative were to act as a dopamine D2 receptor antagonist, it would likely interfere with the Gi-coupled signaling pathway.

Conclusion

This compound is a compound of significant interest for synthetic and medicinal chemists. While detailed biological studies on this specific molecule are not extensively documented in publicly accessible research, the broader family of tetrahydroisoquinolines exhibits a remarkable range of pharmacological activities. This suggests that this compound and its derivatives are promising candidates for the development of novel therapeutics, particularly in the area of neuropharmacology. Further research is warranted to fully elucidate the biological profile and therapeutic potential of this compound. The synthetic accessibility of the tetrahydroisoquinoline scaffold, coupled with the potential for diverse functionalization, ensures that it will remain an important area of investigation in the quest for new and improved drugs.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 4. mdpi.com [mdpi.com]

The Biological Profile of 6-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride: A Synthetic Keystone in Neuropharmacology

For Immediate Release

Shanghai, China – December 28, 2025 – An in-depth review of available scientific literature and chemical databases reveals that 6-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride is primarily recognized and utilized as a specialized chemical intermediate in the synthesis of more complex molecules, particularly within the field of neuropharmacology. Despite the broad range of biological activities associated with its core structure, the tetrahydroisoquinoline (THIQ) scaffold, specific quantitative data on the biological activity, detailed experimental protocols, and defined signaling pathways for the 6-nitro derivative are not extensively documented in publicly accessible research.

This technical guide serves to consolidate the current understanding of this compound, focusing on its established role as a synthetic building block and the general biological context provided by the diverse activities of the broader THIQ chemical class.

Overview and Primary Application

This compound is a heterocyclic organic compound. Its principal value in the scientific community, particularly for researchers, chemists, and drug development professionals, lies in its function as a precursor or intermediate in multi-step synthetic pathways.[1] The presence of the nitro group (NO₂) at the 6-position of the aromatic ring, combined with the tetrahydroisoquinoline core, offers a versatile scaffold for chemical modification, enabling the creation of novel compounds with potential therapeutic applications.

The compound is often employed in the development of new therapeutic agents, with a significant focus on neurological disorders.[1] Its structural framework is considered a valuable starting point for designing molecules that may modulate neurotransmitter systems.[1]

The Tetrahydroisoquinoline (THIQ) Scaffold: A Privileged Structure in Medicinal Chemistry

While specific data for the 6-nitro derivative is sparse, the parent 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a well-established "privileged structure" in medicinal chemistry. THIQ-based compounds, both natural and synthetic, exhibit a wide array of pharmacological activities. This diversity underscores why derivatives like this compound are of interest to synthetic chemists.

The THIQ nucleus is a core component of many alkaloids and has been integrated into compounds targeting a vast range of conditions, including:

-

Antitumor activity

-

Antibacterial and antifungal effects

-

Antiviral properties, including against HIV

-

Neuroprotective and anticonvulsant applications

-

Cardiovascular effects, such as calcium channel antagonism[2][3]

It is crucial to reiterate that these activities are characteristic of the broader THIQ class and are not directly attributable to this compound itself without specific experimental validation.

Role in Chemical Synthesis: A Workflow Perspective

The primary utility of this compound is as a starting material or intermediate. The nitro group can be chemically modified, for instance, through reduction to an amine group, which then allows for a wide range of subsequent chemical reactions to build more complex molecules.

Below is a conceptual workflow illustrating the role of this compound in a typical synthetic research program.

Quantitative Data and Experimental Protocols: Areas for Future Research

A comprehensive search of scientific literature and patent databases did not yield specific quantitative biological data (e.g., IC₅₀, EC₅₀, Kᵢ values) for this compound. Similarly, detailed experimental protocols for biological assays involving this specific compound are not publicly available.

The absence of this information strongly suggests that the compound's biological activity has not been a primary focus of published research to date. Its role has been confined to that of a chemical precursor. Therefore, the biological and pharmacological characterization of this specific molecule represents a potential area for future investigation.

Conclusion

This compound is a valuable tool for medicinal chemists, serving as a versatile intermediate for the synthesis of novel compounds, particularly in the pursuit of new treatments for neurological disorders. While the broader tetrahydroisoquinoline family is rich in biological activities, the specific 6-nitro derivative remains uncharacterized in terms of its own pharmacological profile. The scientific community's understanding of this compound is currently limited to its synthetic utility, with its direct biological effects representing a gap in the current body of research. Future studies would be required to elucidate any intrinsic biological activity, potential signaling pathway interactions, and to generate the quantitative data necessary for a full pharmacological assessment.

References

The Pharmacological Profile of 6-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract: 6-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a synthetic derivative of the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, a core structure in numerous bioactive natural products and synthetic drugs.[1][2][3][4] While the parent THIQ structure is associated with a wide range of pharmacological activities, including antibacterial, antifungal, antiviral, anticancer, and neuropharmacological effects, the specific and detailed pharmacological profile of the 6-nitro derivative is not extensively documented in publicly available literature.[1][3][5][6] This technical guide provides a comprehensive overview of the known information regarding this compound, discusses its potential pharmacological relevance based on the broader class of THIQ compounds, and outlines general experimental approaches for its further investigation.

Introduction to the 1,2,3,4-Tetrahydroisoquinoline (THIQ) Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety is a prevalent structural motif found in a vast array of isoquinoline alkaloids and is considered a "privileged scaffold" in medicinal chemistry.[1][3][4][6] Its rigid, conformationally constrained phenethylamine backbone allows for specific spatial arrangements of substituents, leading to high-affinity interactions with various biological targets.[2]

General Biological Activities of THIQ Derivatives:

-

Antimicrobial Activity: Various THIQ analogs have demonstrated potent activity against a range of bacterial and fungal strains.[1]

-

Anticancer Properties: Several THIQ-containing natural products, such as saframycins and quinocarcin, are known for their antitumor activities.[1]

-

Neuropharmacological Effects: The THIQ skeleton is present in molecules that interact with the central nervous system, including some with anticonvulsant and neuroprotective properties.[5][7] Derivatives have been investigated as monoamine reuptake inhibitors and for their potential in treating neurodegenerative disorders.[1][8]

The Role of the Nitro Group

The introduction of a nitro (-NO2) group at the 6-position of the THIQ ring is a key synthetic modification that significantly alters the molecule's electronic properties.[9] The nitro group is a strong electron-withdrawing group, which can influence the molecule's acidity, basicity, and susceptibility to metabolic reactions.[9] In medicinal chemistry, the nitro group can serve as a pharmacophore or as a synthetic handle for further chemical modifications.[9] It is important to note that the presence of a nitro group can sometimes be associated with toxicity.[9]

Potential Pharmacological Profile of this compound

While specific quantitative data are lacking, some sources suggest that this compound holds potential in the field of neuropharmacology.[10] It is proposed that the compound may modulate neurotransmitter systems and has the potential to cross the blood-brain barrier, making it a candidate for investigation in the context of neurological disorders such as depression and anxiety.[9][10] However, these claims are not yet substantiated by published in-vitro or in-vivo studies. The primary documented use of this compound is as a chemical intermediate in the synthesis of other molecules, such as (isoquinolinylsulfonyl)benzoic acids.[11][12]

Quantitative Data Summary

A thorough review of the existing scientific literature did not yield specific quantitative pharmacological data for this compound. To facilitate future research and provide a template for data presentation, the following tables are provided as a framework for summarizing key pharmacological parameters once they are determined.

Table 1: Receptor Binding Affinities (Ki, IC50)

| Receptor/Target | Ligand | Ki (nM) | IC50 (nM) | Assay Conditions | Reference |

| e.g., Dopamine D2 | 6-Nitro-THIQ | TBD | TBD | e.g., Radioligand binding assay | TBD |

| e.g., SERT | 6-Nitro-THIQ | TBD | TBD | e.g., [3H]citalopram binding | TBD |

| e.g., NET | 6-Nitro-THIQ | TBD | TBD | e.g., [3H]nisoxetine binding | TBD |

TBD: To Be Determined

Table 2: In Vitro Functional Activity (EC50, Emax)

| Assay | Parameter | Value | Cell Line/System | Reference |

| e.g., cAMP accumulation | EC50 (nM) | TBD | e.g., HEK293 expressing D2R | TBD |

| e.g., Neurotransmitter uptake | IC50 (nM) | TBD | e.g., Rat brain synaptosomes | TBD |

TBD: To Be Determined

Table 3: In Vivo Pharmacological Data

| Animal Model | Test | Dose Range | Effect | Reference |

| e.g., Mouse | Forced Swim Test | TBD | TBD | TBD |

| e.g., Rat | Elevated Plus Maze | TBD | TBD | TBD |

TBD: To Be Determined

Proposed Experimental Protocols

Detailed experimental protocols for this compound are not available. The following are generalized methodologies that would be appropriate for elucidating its pharmacological profile.

Receptor Binding Assays

Objective: To determine the binding affinity of this compound for a panel of CNS receptors.

Methodology:

-

Preparation of Cell Membranes: Cell lines stably expressing the receptor of interest (e.g., dopamine, serotonin, norepinephrine transporters and receptors) are cultured and harvested. The cells are lysed, and the membrane fraction is isolated by centrifugation.

-

Radioligand Binding: A fixed concentration of a specific radioligand for the target receptor is incubated with the cell membranes in the presence of varying concentrations of the test compound (this compound).

-

Separation and Counting: The bound and free radioligand are separated by rapid filtration. The radioactivity retained on the filter, representing the bound ligand, is quantified using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

In Vitro Functional Assays (e.g., Neurotransmitter Uptake Assay)

Objective: To assess the functional activity of this compound on neurotransmitter transporters.

Methodology:

-

Synaptosome Preparation: Synaptosomes are prepared from specific brain regions (e.g., striatum for dopamine, cortex for serotonin) of rodents.

-

Uptake Assay: Synaptosomes are incubated with a radiolabeled neurotransmitter (e.g., [3H]dopamine) in the presence of various concentrations of the test compound.

-

Termination and Measurement: The uptake is terminated by rapid filtration and washing. The amount of radioactivity taken up by the synaptosomes is measured by liquid scintillation counting.

-

Data Analysis: The IC50 value for the inhibition of neurotransmitter uptake is calculated.

Visualizations

The following diagrams illustrate generalized workflows and logical relationships relevant to the pharmacological investigation of a novel compound like this compound.

Caption: A generalized workflow for the pharmacological evaluation of a novel compound.

Caption: Logical relationship of the structural components to the potential activity.

Conclusion

This compound is a synthetic compound built upon the pharmacologically significant THIQ scaffold. While its specific biological activities are not well-characterized in the public domain, its structural features suggest potential for interaction with CNS targets. The lack of concrete pharmacological data highlights an opportunity for further research to elucidate its profile. The experimental frameworks provided in this guide offer a roadmap for such investigations. Future studies are necessary to validate the hypothesized neuropharmacological potential and to determine the therapeutic viability of this and related compounds.

References